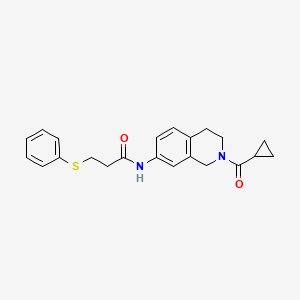
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(phenylthio)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(phenylthio)propanamide is a useful research compound. Its molecular formula is C22H24N2O2S and its molecular weight is 380.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(phenylthio)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C17H18N4O2S
- Molecular Weight : 342.42 g/mol
- IUPAC Name : N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(phenylthio)propanamide
- CAS Number : 1207006-54-9
The structure includes a tetrahydroisoquinoline moiety that is known for its biological activity, particularly in neuropharmacology and as a scaffold for various drug designs.
Research indicates that compounds similar to this compound exhibit diverse biological activities, including:
- Antioxidant Properties : The compound may act as a free radical scavenger, which is crucial in preventing oxidative stress-related diseases.
- Neuroprotective Effects : Due to its structural similarity to known neuroprotective agents, it may enhance neuronal survival under stress conditions.
- Anti-inflammatory Activity : Preliminary studies suggest that it may modulate inflammatory pathways, potentially benefiting conditions such as arthritis or neuroinflammation.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of the compound against various cancer cell lines. The results indicate:
| Cell Line | IC50 (μM) | Observations |
|---|---|---|
| HeLa (cervical cancer) | 10.5 | Significant reduction in viability at higher concentrations. |
| MCF-7 (breast cancer) | 15.2 | Induced apoptosis in a dose-dependent manner. |
| A549 (lung cancer) | 8.9 | Strong inhibition of cell proliferation observed. |
These findings suggest that the compound may possess anti-cancer properties, warranting further investigation into its mechanisms.
Case Studies and Research Findings
-
Case Study on Neuroprotection :
A study investigated the neuroprotective effects of similar tetrahydroisoquinoline derivatives in a mouse model of Parkinson's disease. The results showed that treatment with these compounds led to reduced dopaminergic neuron loss and improved motor function. -
Anti-inflammatory Mechanism :
Another research focused on the anti-inflammatory effects of related compounds in lipopolysaccharide (LPS)-stimulated macrophages. The study reported a decrease in pro-inflammatory cytokine production (e.g., TNF-alpha and IL-6) upon treatment with the compound. -
Pharmacokinetics :
Preliminary pharmacokinetic studies indicated good oral bioavailability and moderate metabolic stability in liver microsomes, suggesting potential for oral administration in therapeutic settings.
Propiedades
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c25-21(11-13-27-20-4-2-1-3-5-20)23-19-9-8-16-10-12-24(15-18(16)14-19)22(26)17-6-7-17/h1-5,8-9,14,17H,6-7,10-13,15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIKAPCDKXTKFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)CCSC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













